2-(2-Bromoethyl)-1,3-dioxolane
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2-bromoethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZQLTVZPOGLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172058 | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18742-02-4 | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018742024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.667 | |
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| Record name | 2-(2-BROMOETHYL)-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY9FQ278P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 2 2 Bromoethyl 1,3 Dioxolane
Direct Acetalization Routes from 4-Bromobutanal (B1274127) Precursors
A primary and straightforward method for synthesizing 2-(2-Bromoethyl)-1,3-dioxolane involves the direct acetalization of 4-bromobutanal. This process protects the aldehyde functional group, which would otherwise be reactive under various conditions, such as in Grignard reactions. schoolwires.netchegg.comchegg.com The stability of the resulting cyclic acetal (B89532) is crucial for its use as a versatile intermediate in multi-step organic syntheses.
Acid-Catalyzed Condensation Reactions with 1,2-Diols
The most common approach for the acetalization of 4-bromobutanal is its reaction with a 1,2-diol, typically ethylene (B1197577) glycol, in the presence of an acid catalyst. vaia.com The reaction is a nucleophilic addition-elimination process where the diol attacks the protonated carbonyl carbon of the aldehyde. youtube.com This forms a hemiacetal intermediate, which then undergoes an intramolecular reaction to form the stable five-membered dioxolane ring upon elimination of a water molecule. studentski.net Various acid catalysts can be employed, with p-toluenesulfonic acid (TsOH) being a common choice. vaia.com Other acids, such as iron(III) tosylate, have also been utilized for acetalization reactions. lookchem.com
The general mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com One of the hydroxyl groups of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of water lead to the formation of the cyclic acetal. youtube.comstudentski.net
Azeotropic Distillation Techniques for Water Removal in Dioxolane Formation
The formation of the dioxolane from the aldehyde and diol is a reversible equilibrium reaction. studentski.net To drive the reaction towards the product side and achieve high yields, the water generated during the condensation must be continuously removed from the reaction mixture. Azeotropic distillation is a highly effective technique for this purpose. google.com
This method involves using a solvent, such as toluene (B28343) or benzene, which forms a low-boiling azeotrope with water. google.comgoogle.com The reaction is typically performed in an apparatus equipped with a Dean-Stark trap. As the mixture is heated to reflux, the water-solvent azeotrope vaporizes and enters the trap. Upon condensation, the water and the immiscible organic solvent separate, with the denser water collecting at the bottom of the trap while the lighter solvent overflows and returns to the reaction flask. This continuous removal of water shifts the equilibrium in favor of acetal formation, leading to significantly higher product yields. google.comddbst.com
Alternative Synthetic Pathways and Functional Group Interconversions
Beyond the direct acetalization of 4-bromobutanal, alternative synthetic strategies are employed, often involving the transformation of other functional groups either before or after the formation of the dioxolane ring.
Transformation of Related Halogenated Precursors to Bromoethyl Functionality
One notable alternative pathway begins with α,β-unsaturated carbonyl compounds like acrolein. In a procedure described by Stowell et al., gaseous hydrogen bromide is added across the double bond of acrolein to form the intermediate 3-bromopropanal. This bromo-aldehyde is then immediately subjected to acetalization with a diol without isolation. orgsyn.org A similar synthesis reacts acrolein and ethylene glycol in 1,4-dioxane (B91453) with hydrogen bromide to afford this compound in high yield. chemicalbook.com This method combines the hydrobromination and acetalization steps, providing an efficient route to the target molecule from readily available starting materials.
Table 1: Synthesis of 2-(2-Bromoalkyl)-1,3-dioxolanes from Acrolein
| Starting Materials | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Acrolein, Ethylene Glycol | Hydrogen Bromide | 1,4-Dioxane | 5°C to room temperature, 30 min | This compound | 82% | chemicalbook.com |
| Acrolein, 1,3-Propanediol (B51772) | Gaseous Hydrogen Bromide, p-Toluenesulfonic acid | Dichloromethane (B109758) | 0-5°C then room temperature, 8 hr | 2-(2-Bromoethyl)-1,3-dioxane | 65% | orgsyn.org |
Selective Bromination Strategies on Dioxolane-Functionalized Substrates
Another synthetic approach involves creating a functionalized dioxolane and then introducing the bromine atom in a later step. For instance, a synthetic route can start with 4-hydroxy-2-butanone (B42824), which is first reacted with ethylene glycol to form 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane. The hydroxyl group of this intermediate is then converted to a bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃), to yield the desired product.
Bromination can also be performed on a pre-formed dioxolane ring. For example, 2-ethyl-2-(6-methoxy-2-naphthyl)-1,3-dioxolane can be brominated using elemental bromine in a solvent like toluene or carbon tetrachloride. google.com While this example illustrates the bromination of a more complex substrate, the principle of selective bromination on a dioxolane-functionalized molecule is a viable, though potentially less direct, synthetic strategy.
Optimization of Reaction Conditions and Catalytic Systems in Synthesis
The efficiency of synthesizing this compound is highly dependent on the optimization of reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and method of water removal.
For acid-catalyzed acetalizations, the concentration and type of acid are critical. While strong acids like sulfuric acid can be used, milder catalysts like p-toluenesulfonic acid are often preferred to minimize side reactions. google.comorgsyn.org The reaction temperature is typically controlled to balance the rate of reaction with the stability of the reactants and products. For instance, the addition of HBr to acrolein is often conducted at low temperatures (0–5°C) to control the exothermic reaction. orgsyn.org
Table 2: Summary of Catalysts and Conditions in Dioxolane Synthesis
| Reaction Type | Catalyst | Solvent | Key Conditions | Purpose | Reference |
|---|---|---|---|---|---|
| Acetalization | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | Water removal to drive equilibrium | google.com |
| Hydrobromination/Acetalization | Hydrogen Bromide | 1,4-Dioxane | Low temperature (5°C) initially | Control of exothermic HBr addition | chemicalbook.com |
| Acetalization | Methanesulfonic acid | Not specified | 60-80°C | Formation of substituted dioxolanes | vulcanchem.com |
| Bromination | Bromine | Toluene | -10°C | Selective bromination of a dioxolane substrate | google.com |
Impact of Solvent Systems on Reaction Yield and Chemoselectivity
The choice of solvent plays a critical role in the synthesis of this compound, significantly affecting both the reaction yield and chemoselectivity. Dichloromethane and 1,4-dioxane are commonly employed solvents for this transformation.
One established method involves the reaction of acrolein with ethylene glycol in the presence of hydrogen bromide (HBr). In a typical procedure using 1,4-dioxane as the solvent, the reaction of acrolein and ethylene glycol with HBr at a temperature of 5-20°C for 30 minutes can yield this compound in 82% yield. chemicalbook.com Another procedure utilizes dichloromethane as the solvent, where gaseous hydrogen bromide is bubbled through a solution of acrolein, followed by the addition of 1,3-propanediol and p-toluenesulfonic acid monohydrate, to produce the related compound 2-(2-Bromoethyl)-1,3-dioxane with a 65% yield. orgsyn.org
The selection of the solvent can also influence the reaction time. For instance, in the alkylation of heterocyclic bases, substituting acetonitrile (B52724) with methyl ethyl ketone has been shown to reduce the synthesis time by half while maintaining a high yield and selectivity of ≥ 95%. researchgate.net
Below is a table summarizing the impact of different solvent systems on the synthesis of dioxolane derivatives.
| Solvent | Reactants | Catalyst | Product | Yield | Reference |
| 1,4-Dioxane | Acrolein, Ethylene Glycol | Hydrogen Bromide | This compound | 82% | chemicalbook.com |
| Dichloromethane | Acrolein, 1,3-Propanediol | p-Toluenesulfonic acid monohydrate | 2-(2-Bromoethyl)-1,3-dioxane | 65% | orgsyn.org |
| Ethyl Acetate | 4-Hydroxy-2-butanone, Ethylene Glycol | Weak acid | 2-Methyl-1,3-dioxolane-2-ethanol | 90% | researchgate.net |
Role of Lewis and Brønsted Acid Catalysts in Dioxolane Formation
Both Lewis and Brønsted acids are crucial catalysts in the formation of the dioxolane ring. Their function is to activate the carbonyl group, facilitating the nucleophilic attack by the diol.
Brønsted Acid Catalysis: A variety of Brønsted acids have been screened for their effectiveness in dioxolane synthesis. These include p-toluenesulfonic acid (TsOH), (+)-camphorsulfonic acid (CSA), trifluoromethanesulfonic acid (CF3SO3H), phosphoric acid (H3PO4), and hydrochloric acid (HCl). nih.gov These catalysts have been shown to afford the desired dioxolane products in modest to good yields. nih.gov For example, the synthesis of 2-(2-Bromoethyl)-1,3-dioxane from acrolein and 1,3-propanediol is catalyzed by p-toluenesulfonic acid monohydrate. orgsyn.org In another example, a weak acid catalyst is used in the reaction of 4-hydroxy-2-butanone with ethylene glycol to produce 2-methyl-1,3-dioxolane-2-ethanol. researchgate.net
Lewis Acid Catalysis: Lewis acids such as tin(IV) chloride (SnCl4) have been employed as catalysts in the condensation reaction of O-silylated ethers with 1,3-dioxolane (B20135). researchgate.net Mesoporous substituted silicates containing metals like Zr and Hf have also demonstrated high catalytic activity, primarily attributed to their Lewis acid properties. rsc.org These solid acid catalysts offer advantages such as easier separation from the reaction mixture.
The table below provides examples of different acid catalysts used in dioxolane synthesis.
| Catalyst Type | Catalyst | Reactants | Product | Observations | Reference |
| Brønsted Acid | p-Toluenesulfonic acid | Acrolein, 1,3-Propanediol | 2-(2-Bromoethyl)-1,3-dioxane | Effective for dioxane formation | orgsyn.org |
| Brønsted Acid | Various (TsOH, CSA, etc.) | p-quinols, Aldehydes | 1,3-Dioxolanes | Modest to good yields, poor diastereoselectivity | nih.gov |
| Lewis Acid | SnCl4 | O-silylated ethers, 1,3-Dioxolane | 1-[(2-hydroxyethoxy)methyl]-5-alkyl-6-(1-naphthylmethyl)uracils | Effective for acyclonucleoside synthesis | researchgate.net |
| Lewis Acid | Hf-TUD-1 (mesoporous silicate) | Glycerol, Acetone | Solketal | High conversion and turnover | rsc.org |
Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This has led to the exploration of solvent-free conditions and the use of renewable and recyclable catalysts for the synthesis of this compound and related compounds.
Development of Solvent-Free Methodologies
Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they reduce waste and the use of hazardous substances. The acetalization of glycerol, a byproduct of biodiesel production, can be carried out under solvent-free conditions using anchored silicotungstate catalysts, which enhances selectivity and efficiency. lookchem.com Similarly, a multi-SO3H functionalized strong Brønsted acidic ionic liquid has been shown to be a very efficient catalyst for acetalization reactions under solvent-free conditions at room temperature, with average yields exceeding 90%. researchgate.net
Exploration of Renewable and Recyclable Catalytic Systems
The development of catalysts that are derived from renewable sources or can be easily recycled is another key aspect of green chemistry. Heteropoly acids have emerged as green catalysts for the synthesis of 2-(2-furyl)-1,3-dioxolane from biomass-derived furfural (B47365) and ethylene glycol. researchgate.net These catalysts are efficient and can potentially be reused.
Solid acid catalysts, which include various metal oxides, zeolites, and ion-exchange resins, offer the advantage of being easily separable from the reaction mixture, facilitating their recycling. researchgate.net For instance, mesoporous silicates like Hf-TUD-1 have shown excellent performance as recyclable catalysts for acetalization reactions. rsc.org Furthermore, carbohydrate-based organocatalysts are being explored as a renewable alternative to traditional metal-based catalysts for various asymmetric syntheses. mdpi.com
Reactivity and Elucidation of Reaction Mechanisms of 2 2 Bromoethyl 1,3 Dioxolane
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The primary mode of reactivity for 2-(2-bromoethyl)-1,3-dioxolane involves nucleophilic substitution at the carbon atom bearing the bromine. The bromine atom is an excellent leaving group, facilitating reactions with a variety of nucleophiles.
SN2 Reactions with Heteroatom Nucleophiles (e.g., N-, O-, S-nucleophiles)
This compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions with various heteroatom nucleophiles. numberanalytics.com These reactions are characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of configuration if the carbon is chiral. numberanalytics.comucsd.edu The SN2 mechanism is a concerted process where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. libretexts.org
Nitrogen nucleophiles, such as amines, can be alkylated using this compound. For instance, it is used as an alkylating agent for amines and carboximides. lookchem.comchemicalbook.com A notable application is the synthesis of 2-(2-aminoethyl)-1,3-dioxolane, a precursor for dopamine (B1211576) receptor ligands, which can be prepared via a Gabriel synthesis with a 65% yield over two steps.
Oxygen-based nucleophiles also react effectively. For example, alkoxides can displace the bromide to form ethers.
Sulfur nucleophiles, like thiols and dithianes, are also effective in displacing the bromide of this compound, leading to the formation of thioethers. lookchem.comchemicalbook.com
Formation of Carbon-Carbon Bonds via Carbanion Chemistry (e.g., Enolate, Alkynide Additions)
The electrophilic nature of the bromoethyl group allows for the formation of new carbon-carbon bonds through reactions with carbanionic nucleophiles. Enolates, which are key intermediates in organic synthesis, can react with this compound. For example, the enolate of isoxazolyl methyl ketone has been shown to add to ketimines. researchgate.net
Alkynide anions, generated by deprotonating terminal alkynes, are potent nucleophiles that can displace the bromide to form a new carbon-carbon bond, extending the carbon chain. While specific examples with this compound are not detailed in the provided results, this is a general and expected reaction pathway for primary alkyl halides.
Organometallic Reagent Formation and Subsequent Applications
The carbon-bromine bond in this compound allows for the formation of various organometallic reagents, which are pivotal in the construction of more complex molecular architectures.
Grignard Reagent Synthesis and Cross-Coupling Reactivity with this compound
The Grignard reagent of this compound can be prepared by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). thieme-connect.comlookchem.com However, the thermal stability of this Grignard reagent is a critical factor, as it can decompose at temperatures above 25–35°C. orgsyn.orguwindsor.ca To circumvent this instability, the corresponding 1,3-dioxane (B1201747) derivative is often used, which forms a more stable Grignard reagent. orgsyn.orguwindsor.ca
This Grignard reagent is a versatile intermediate. It can participate in copper-catalyzed cross-coupling reactions with substituted benzyl (B1604629) halides to produce γ-arylbutanals. lookchem.com This method has been successfully scaled up for industrial applications. lookchem.com The Grignard reagent has also been used in additions to aldehydes and ketones. lookchem.comuwindsor.caresearchgate.net
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Mg, THF | 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide | - | thieme-connect.com |
| 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide | Substituted benzyl halide, Cu catalyst | γ-Arylbutanal | 53-62% | lookchem.com |
| 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide | Aldehydes/Ketones | Corresponding alcohols | - | lookchem.comuwindsor.ca |
Generation and Utilization of Organolithium and Organozinc Derivatives in Complex Molecule Construction
Beyond Grignard reagents, other organometallic derivatives of this compound have been synthesized and utilized. The corresponding organolithium reagent has been noted to be unstable, decomposing upon formation. uwindsor.ca
Organozinc reagents, on the other hand, offer a valuable alternative. The organozinc bromide derivative can be prepared from this compound and activated zinc. orgsyn.org These organozinc compounds are highly functional group tolerant and are used in various cross-coupling reactions. uni-muenchen.dethieme-connect.de For example, 2-[2-(1,3-Dioxolan-2-yl)ethyl]zinc bromide has been used in nickel-catalyzed asymmetric Negishi cross-couplings with racemic secondary allylic chlorides. orgsyn.org
Copper-catalyzed borylation of this compound with bis(pinacolato)diboron, followed by treatment with potassium bifluoride, yields a key organotrifluoroborate reagent, which is useful in Suzuki-Miyaura cross-coupling reactions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
| Starting Material | Reagents | Organometallic Intermediate | Subsequent Reaction | Final Product Type | Reference |
|---|---|---|---|---|---|
| This compound | Zn | 2-[2-(1,3-Dioxolan-2-yl)ethyl]zinc bromide | Ni-catalyzed cross-coupling | Asymmetric allylic alkylation products | orgsyn.org |
| This compound | Bis(pinacolato)diboron, Cu catalyst, KHF₂ | Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate | Suzuki-Miyaura coupling | Dioxolanylethyl-substituted aromatics |
Elimination Reactions and Olefin Formation Pathways
Under basic conditions, this compound can undergo elimination reactions to form alkenes. A strong, sterically hindered base, such as potassium tert-butoxide, can promote the dehydrobromination of 2-bromoacetals to yield 2-alkyliden-1,3-dioxolanes, which are highly reactive ketene (B1206846) acetals. researchgate.net This provides a route to olefins that may be difficult to access through other methods. researchgate.net
Dehydrobromination Pathways under Basic Conditions
Under basic conditions, this compound readily undergoes an elimination reaction, specifically dehydrobromination, to yield an alkene. This reaction is typically carried out using a strong, non-nucleophilic base to favor elimination over substitution. A common reagent for this transformation is potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO).
The reaction proceeds via an E2 (bimolecular elimination) mechanism. The tert-butoxide anion functions as a base, abstracting a proton (H⁺) from the carbon atom adjacent to the dioxolane ring (the β-carbon). Simultaneously, the C-Br bond cleaves, and the bromide ion (Br⁻) departs as the leaving group. This concerted process results in the formation of a new pi bond between the α and β carbons, leading to the product 2-vinyl-1,3-dioxolane (B1585387) and the byproducts potassium bromide and tert-butanol. The stability of the dioxolane ring to strong bases ensures that it remains intact during this transformation.
A similar dehydrobromination has been documented for the related compound 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane, which, upon treatment with potassium tert-butoxide in THF, yields 2-bromomethyl-2-vinyl-1,3-dioxolane, further illustrating this reaction pathway. tandfonline.comtandfonline.com
Table 1: Dehydrobromination of this compound
| Reactant | Base/Solvent | Mechanism | Product |
|---|---|---|---|
| This compound | Potassium tert-butoxide / DMSO | E2 Elimination | 2-Vinyl-1,3-dioxolane |
Regioselectivity and Stereochemical Considerations in Elimination Reactions
The concepts of regioselectivity and stereochemistry are crucial for understanding elimination reactions.
Regioselectivity: This refers to the preference for forming one constitutional isomer over another when multiple alkene products are possible. Rules such as Zaitsev's (favoring the more substituted, stable alkene) and Hofmann's (favoring the less substituted alkene, often with bulky bases) predict the major product. researchgate.net In the case of this compound, however, there is only one β-carbon with abstractable protons. Therefore, the dehydrobromination reaction can only yield one possible alkene product, 2-vinyl-1,3-dioxolane. As a result, regioselectivity is not a variable in this specific reaction.
Stereochemistry: The E2 mechanism has a strict stereochemical requirement. The reaction proceeds most efficiently when the abstracted β-hydrogen and the leaving group (bromine) are in an anti-periplanar conformation. organic-chemistry.org This means the H-C-C-Br dihedral angle is approximately 180°. For the acyclic bromoethyl side chain of this compound, this required conformation can be readily achieved through rotation around the C-C single bond. The base attacks the hydrogen that is anti to the bromine atom, facilitating the concerted elimination process and formation of the double bond in a single, stereospecific step.
Dioxolane Ring Reactivity and Controlled Transformations
Acid-Catalyzed Hydrolysis and Deprotection Mechanisms of the Dioxolane Moiety
The 1,3-dioxolane (B20135) ring serves as a protecting group for a carbonyl functional group. While stable to bases and many nucleophiles, it can be readily removed (deprotected) by hydrolysis under acidic conditions. organic-chemistry.org This reaction converts this compound back into the corresponding aldehyde, 3-bromopropionaldehyde, and ethylene (B1197577) glycol.
The mechanism for this acid-catalyzed hydrolysis is the microscopic reverse of acetal (B89532) formation. youtube.com It involves several equilibrium steps:
Protonation: A hydronium ion (H₃O⁺) protonates one of the oxygen atoms of the dioxolane ring, making it a better leaving group.
Ring Opening: The C-O bond of the protonated oxygen cleaves, and the five-membered ring opens to form a resonance-stabilized oxocarbenium ion, which is in equilibrium with its hemiacetal form.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: The newly added water molecule is deprotonated by a base (e.g., water) to form a neutral hemiacetal diol intermediate.
Second Protonation: The hydroxyl group of the ethylene glycol moiety is protonated by H₃O⁺, converting it into a good leaving group (H₂O⁺-).
Elimination: The lone pair on the remaining hydroxyl group assists in the elimination of ethylene glycol, reforming a carbonyl double bond and yielding the protonated aldehyde.
Final Deprotonation: A water molecule removes the final proton from the carbonyl oxygen to regenerate the acid catalyst and give the final product, 3-bromopropionaldehyde.
A variety of acid catalysts, including mineral acids (e.g., aqueous HCl) and organic acids like p-toluenesulfonic acid (p-TsOH), can be employed for this deprotection. organic-chemistry.orgresearchgate.net
Table 2: Acid-Catalyzed Hydrolysis of this compound
| Reactant | Conditions | Products |
|---|---|---|
| This compound | Aqueous Acid (e.g., H₃O⁺) | 3-Bromopropionaldehyde, Ethylene Glycol |
Selective Ring-Opening Reactions with Specific Nucleophiles
Beyond standard acid-catalyzed hydrolysis, the dioxolane ring can undergo selective ring-opening reactions with specific nucleophiles, typically mediated by Lewis acids. These transformations are less common than hydrolysis but offer pathways to more complex, functionalized products.
The mechanism involves the coordination of a Lewis acid (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) to one of the oxygen atoms of the dioxolane ring. nih.govrsc.org This coordination enhances the electrophilicity of the acetal carbon, making it susceptible to attack by a nucleophile other than water. The nucleophilic attack leads to the cleavage of a C-O bond and the opening of the ring, resulting in a functionalized ether.
A well-documented example in related systems is the reductive ring opening of 1,3-dioxane acetals using hydride reagents as nucleophiles. For instance, treatment with reagents such as Diisobutylaluminium hydride (DIBALH) or a combination of lithium aluminum hydride and aluminum chloride (LiAlH₄-AlCl₃) can lead to the regioselective formation of a monoprotected diol (a hydroxy ether). researchgate.net In such a reaction involving this compound, the hydride would attack the acetal carbon, leading to a ring-opened product like 2-(2-bromoethoxy)ethanol (B1667886) after workup. The regioselectivity of the attack can often be controlled by the choice of reagents and the substrate's steric and electronic properties. researchgate.net
These selective ring-opening reactions demonstrate the versatility of the dioxolane moiety beyond its role as a simple protecting group, enabling its transformation into other useful functional groups under controlled conditions.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block in Natural Product Synthesis
The utility of 2-(2-bromoethyl)-1,3-dioxolane is prominently featured in the total synthesis of various natural products. Its bifunctional nature allows for the sequential introduction of carbon chains and subsequent unmasking of a carbonyl group, a common motif in many biologically active molecules. sigmaaldrich.comsigmaaldrich.com
Polyketides, a diverse class of natural products known for their wide range of biological activities, are often characterized by long carbon chains with multiple stereocenters and oxygenation patterns. The synthesis of these complex structures frequently relies on the iterative coupling of smaller building blocks. This compound has been successfully employed as a key starting material in the synthesis of several polyunsaturated fatty acids (PUFAs), which are a subclass of polyketides. researchgate.net
Table 1: Synthesis of Polyketide-Related Fatty Acids An interactive table detailing the synthesis of specific fatty acids using this compound as a precursor.
| Target Compound | Key Reaction Step | Reference |
|---|---|---|
| (5Z,9Z)-5,9-Hexadecadienoic Acid | Alkylation with the Grignard reagent derived from this compound. | sigmaaldrich.comresearchgate.net |
| (5Z,9Z)-5,9-Nonadecadienoic Acid | Utilized as the initial building block in a multi-step synthesis. | sigmaaldrich.comresearchgate.net |
Alkaloids represent another major class of natural products with significant physiological effects. This compound has proven instrumental in constructing the core skeletons of several complex alkaloids.
In the total synthesis of histrionicotoxin (B1235042) alkaloids, such as (+)-8-azadepentyl-pHTX, this compound was used as an alkylating agent. researchgate.net It was introduced into the molecule via a reaction with a lithiated species generated using lithium diisopropylamide (LDA) at low temperatures. researchgate.net This step was crucial for elongating a side chain that would later be cyclized to form the characteristic spirocyclic system of the histrionicotoxin family.
Further examples of its utility include:
Pulo'upone (B1231172) Synthesis : It was a key component in the asymmetric total synthesis of both enantiomers of pulo'upone, a metabolite isolated from a marine mollusk. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Castanospermine Analogs : The compound served as a starting material in the synthesis of 1-deoxy-castanospermine and 1-deoxy-8a-epi-castanospermine, which are potent glycosidase inhibitors. sigmaaldrich.comsigmaaldrich.com
Cedrane (B85855) Scaffold : In the development of natural product-inspired libraries, 2-(2-bromoethyl)-1,3-dioxane, a closely related analog, was used to introduce a functionalized side chain onto a cedrane framework via a Grignard reaction. acs.org This demonstrates the broader utility of the bromoethyl-acetal synthon in complex molecule synthesis.
Table 2: Application in Alkaloid and Bioactive Compound Synthesis An interactive table summarizing the role of this compound in the synthesis of various alkaloids and related compounds.
| Target Natural Product/Scaffold | Synthetic Role of this compound | Reference |
|---|---|---|
| (+)-8-Azadepentyl-pHTX | Alkylating agent for side chain extension. | researchgate.net |
| Pulo'upone | Key building block in asymmetric total synthesis. | sigmaaldrich.comsigmaaldrich.com |
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The structural motifs present in this compound make it an important intermediate in the pharmaceutical industry. chemicalbook.comfishersci.comlookchem.com The dioxolane ring is a common feature in a number of marketed drugs and clinical candidates, often serving to modulate solubility, metabolic stability, or receptor interaction.
The compound is a valuable precursor for agents targeting the central nervous system (CNS). The bromoethyl group can be readily converted to an aminoethyl group, a common pharmacophore in many neurotransmitters and their analogs. For instance, a Gabriel reaction can transform this compound into 2-(2-aminoethyl)-1,3-dioxolane, which is a direct precursor to various dopamine (B1211576) receptor ligands.
Furthermore, research into novel CNS agents has utilized the 1,3-dioxolane (B20135) scaffold to develop potent and selective receptor agonists. A series of 1,3-dioxolane-based compounds were synthesized and evaluated as 5-HT₁ₐ receptor agonists for potential application in treating CNS disorders and neuropathic pain. nih.gov The most promising compound from this series, a pyridin-4-yl derivative, demonstrated high potency and selectivity for the 5-HT₁ₐ receptor and exhibited promising neuroprotective activity in vitro. nih.gov
This compound and its derivatives are employed in the synthesis of various therapeutic agents, particularly in oncology. It has been used in the synthesis of orally active agents with quinoline (B57606) substructures designed to treat cancer and cell proliferation disorders. chemicalbook.comfishersci.comlookchem.com It also serves as an intermediate in the preparation of certain Epidermal Growth Factor Receptor (EGFR) inhibitors, a major class of anti-cancer drugs. chemicalbook.comfishersci.com
Research has also shown that derivatives containing the 1,3-dioxolane moiety can act as modulators to overcome multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy. nih.gov A series of novel 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives were synthesized and found to effectively reverse MDR in human Caco-2 cells at low concentrations. nih.gov
Material Science Applications and Polymer Chemistry Precursors
Beyond its applications in life sciences, this compound is recognized as a useful building block in materials science and polymer chemistry. sigmaaldrich.combldpharm.com Its bifunctionality allows for its incorporation into polymer backbones or as a pendant group, introducing specific functionalities.
The reactive bromine atom can be used to initiate polymerization reactions or to attach the molecule to existing polymer chains. Subsequently, the protected aldehyde in the dioxolane ring can be deprotected to introduce reactive carbonyl groups along the polymer. These carbonyl groups can then be used for cross-linking or for the covalent attachment of other molecules, such as dyes, biomolecules, or other functional moieties. This makes the compound a precursor for the synthesis of functionalized polymers. While specific, large-scale industrial applications are not extensively detailed in the literature, its potential is recognized by chemical suppliers who list it as a material building block for polymer science. bldpharm.com The related compound, 2-(bromomethyl)-2-ethenyl-1,3-dioxolane, which contains a polymerizable ethenyl group, further highlights the utility of the bromo-dioxolane structure in creating new polymeric materials. smolecule.com
Monomer Synthesis for Specialized Polymers with Tunable Properties
This compound and its derivatives are instrumental in the synthesis of monomers that can undergo polymerization to form specialized polymers with properties that can be finely tuned. One significant area of application is in radical ring-opening polymerization (rROP). For instance, derivatives of 2-methylene-1,3-dioxolane, which can be synthesized from precursors related to this compound, undergo rROP to yield polyesters. The stability of the resulting polymer and its properties can be adjusted by introducing different substituents on the dioxolane ring. For example, the introduction of a phenyl group, as in 2-methylene-4-phenyl-1,3-dioxolane (MPDL), facilitates the ring-opening process and results in a degradable polymer. The insertion of MPDL into a polymethacrylate (B1205211) backbone has been shown to produce well-defined, degradable materials with tunable degradation rates. acs.org
The versatility of this system allows for the creation of polymers with a range of functionalities. The dioxolane ring in the polymer backbone can be hydrolyzed to reveal aldehyde groups, which can then be used for cross-linking or for the attachment of other molecules, thereby tuning the material's properties such as solubility, thermal stability, and mechanical strength.
Functionalization of Polymer Chains through Reaction with this compound
The reactive bromoethyl group of this compound enables the direct functionalization of existing polymer chains. This post-polymerization modification strategy is a powerful tool for introducing new functionalities onto a pre-formed polymer backbone, thereby altering its properties without changing the main chain structure.
For example, polymers with nucleophilic side chains, such as those containing hydroxyl or amine groups, can be readily modified by reaction with this compound. This introduces the dioxolane-protected aldehyde functionality onto the polymer. Subsequent deprotection of the acetal (B89532) under acidic conditions liberates the pendant aldehyde groups. These aldehyde-functionalized polymers can then be used in a variety of applications, such as bioconjugation, where proteins or other biomolecules can be attached, or in the development of self-healing materials through the formation of dynamic covalent bonds.
Contributions to Asymmetric Synthesis
The dioxolane scaffold is a common feature in many chiral molecules and has been extensively utilized in asymmetric synthesis to control the stereochemical outcome of reactions. The use of chiral derivatives of 1,3-dioxolane, often synthesized from readily available chiral starting materials, has proven to be a successful strategy for the enantioselective synthesis of complex molecules.
Chiral Auxiliary Approaches Utilizing Chiral Dioxolane Derivatives
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. Chiral 1,3-dioxolane derivatives have been effectively employed as chiral auxiliaries in a variety of asymmetric transformations. wikipedia.org
A notable example is the use of oxazolidinone auxiliaries, which can be considered as nitrogen-containing analogues of dioxolanones, in Evans' asymmetric synthesis. wikipedia.orgchemtube3d.com These auxiliaries, derived from chiral amino acids, control the stereochemistry of enolate alkylation and aldol (B89426) reactions with high diastereoselectivity. Although not a direct application of this compound, the underlying principle of using a rigid chiral cyclic system to control facial selectivity is highly relevant.
More directly, chiral 1,3-dioxolanes derived from tartaric acid or other chiral diols have been used to control the stereochemistry of various reactions. For instance, mandelic acid has been used as a chiral auxiliary in the synthesis of enantiomerically pure aldols and homoallylic alcohols from 1,3-dioxolan-4-ones. acs.org
Enantioselective Transformations Guided by the Dioxolane Moiety
The inherent chirality of a substituted dioxolane ring can direct the stereochemical course of a reaction, leading to the formation of enantiomerically enriched products. This has been demonstrated in a number of catalytic asymmetric reactions.
A prime example is the catalytic asymmetric [3+2] cycloaddition of aromatic aldehydes with oxiranes, which utilizes a chiral N,N'-dioxide-Gd(III) complex to produce chiral 1,3-dioxolanes with high diastereo- and enantioselectivities (up to 91% ee). rsc.orgrsc.org This reaction proceeds via the C-C bond cleavage of the oxirane to form a carbonyl ylide, which then undergoes a cycloaddition with the aldehyde. The chiral ligand environment around the metal center dictates the facial selectivity of the addition.
Furthermore, this compound has been used as a starting material in the asymmetric total synthesis of the marine mollusk metabolite pulo'upone. acs.orgscientificlabs.ie This synthesis involved an Evans' asymmetric Diels-Alder reaction, where a chiral auxiliary was used to control the stereochemistry of the cycloaddition, a key step in the construction of the target molecule. chemtube3d.comwikipedia.org The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and its asymmetric variant, often catalyzed by chiral Lewis acids, is a cornerstone of modern organic synthesis. nih.govacs.orgwiley-vch.de
The development of chiral dioxolane inhibitors of leukotriene biosynthesis further highlights the importance of this structural motif in medicinal chemistry. Asymmetric dihydroxylation was used to create chiral dioxolanes, with the (S)-enantiomer showing significantly higher potency as a 5-lipoxygenase inhibitor compared to the (R)-enantiomer. nih.gov This demonstrates how the stereochemistry of the dioxolane ring can have a profound impact on biological activity.
Computational Chemistry and Theoretical Studies on 2 2 Bromoethyl 1,3 Dioxolane
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Correlating Structural Descriptors with Reaction Outcomes and Kinetic Data
A key application of computational chemistry is the correlation of a molecule's structural and electronic properties—its descriptors—with its reactivity. For 2-(2-Bromoethyl)-1,3-dioxolane, this would involve calculating various descriptors and relating them to experimental data on reaction rates and product distributions. However, specific studies performing such correlations for this compound are not readily found.
In principle, a theoretical investigation would involve the following steps:
Geometry Optimization: The three-dimensional structure of this compound would be calculated using methods like Density Functional Theory (DFT) to determine the most stable conformation.
Calculation of Structural and Electronic Descriptors: A range of properties would be computed, including:
Geometric Parameters: Bond lengths (e.g., C-Br, C-O), bond angles, and dihedral angles.
Electronic Properties: Atomic charges (e.g., on the bromine-bearing carbon), dipole moment, and frontier molecular orbitals (HOMO and LUMO) energies.
Correlation with Reactivity: These calculated descriptors would then be correlated with known reaction outcomes. For instance, the electrophilicity of the carbon atom attached to the bromine could be related to the rate of nucleophilic substitution reactions.
A hypothetical data table illustrating the types of descriptors that could be calculated is presented below. It is crucial to note that the values in this table are purely illustrative and are not based on actual computational results for this compound.
| Structural Descriptor | Hypothetical Calculated Value | Potential Correlation with Reactivity |
|---|---|---|
| C-Br Bond Length (Å) | 1.95 | Longer bond length may correlate with a lower bond dissociation energy and higher reactivity in certain reactions. |
| Mulliken Charge on Cα (a.u.) | +0.15 | A more positive charge would suggest higher susceptibility to nucleophilic attack. |
| LUMO Energy (eV) | -1.2 | A lower LUMO energy can indicate greater ease of accepting electrons from a nucleophile. |
| Dipole Moment (Debye) | 2.5 | Higher dipole moment could influence solubility and intermolecular interactions affecting reaction rates in different solvents. |
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and confirmation.
Computational Validation of Experimental Spectroscopic Data
For this compound, computational validation would involve calculating its NMR and IR spectra and comparing them to experimentally obtained data. This process helps to assign spectral peaks to specific atoms or vibrational modes within the molecule.
NMR Chemical Shift Prediction:
Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). While general studies on predicting NMR spectra for organic molecules are abundant, specific computational NMR studies for this compound are absent from the literature.
Below is an illustrative table showing how computationally predicted ¹H and ¹³C NMR chemical shifts could be compared with experimental values. The data presented are hypothetical.
| Atom/Group | Hypothetical Experimental ¹H Chemical Shift (ppm) | Hypothetical Calculated ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Hypothetical Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| CH₂-Br | 3.50 | 3.55 | 33.0 | 33.5 |
| CH₂-CH | 2.10 | 2.15 | 38.0 | 38.7 |
| O-CH-O | 4.90 | 4.95 | 102.0 | 102.8 |
| O-CH₂-CH₂-O | 3.95 | 4.00 | 65.0 | 65.4 |
IR Frequency Prediction:
Computational vibrational analysis can predict the infrared spectrum of a molecule. By calculating the harmonic frequencies of the vibrational modes, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data. Such an analysis would allow for the assignment of specific absorption bands to molecular motions like C-H stretching, C-O stretching, and C-Br stretching. Again, no specific computational IR studies for this compound have been found.
A sample data table comparing hypothetical experimental and calculated IR frequencies is provided below.
| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (alkyl) | 2950 | 2965 |
| C-O Stretch (acetal) | 1150 | 1160 |
| C-Br Stretch | 650 | 655 |
Safety, Environmental Fate, and Sustainable Considerations in Research
Hazard Assessment Methodologies for Safe Handling and Processing
A comprehensive understanding of the hazards associated with 2-(2-bromoethyl)-1,3-dioxolane is fundamental for ensuring safety during its handling, processing, and scale-up. This involves the application of advanced risk assessment models that consider the compound's intrinsic properties and the specific conditions of its use.
Advanced Risk Assessment Models for Chemical Processing and Scale-Up
While specific advanced risk assessment models exclusively for this compound are not extensively detailed in publicly available literature, a robust assessment can be constructed using established methodologies and available hazard data. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a foundational framework for this assessment.
According to aggregated GHS information, this compound is classified with the following hazard statements:
H301: Toxic if swallowed nih.gov
H315: Causes skin irritation nih.gov
H319: Causes serious eye irritation nih.gov
H335: May cause respiratory irritation nih.gov
H341: Suspected of causing genetic defects tcichemicals.com
H227: Combustible liquid tcichemicals.com
These classifications necessitate a multi-faceted risk assessment approach, particularly during chemical processing and scale-up. Key elements of such a model include:
Hazard Identification: Systematically identifying all potential hazards based on the GHS classifications and any additional toxicological data. This includes acute toxicity, irritation to skin and eyes, respiratory effects, and potential mutagenicity.
Exposure Assessment: Quantifying the potential for exposure of researchers and the environment to the compound under various scenarios, including routine handling, accidental spills, and waste disposal.
Dose-Response Assessment: Establishing the relationship between the dose of the compound and the incidence and severity of an adverse effect. For this compound, its "Toxic if swallowed" classification indicates a significant hazard at relatively low doses.
Risk Characterization: Integrating the information from the previous steps to estimate the probability and severity of adverse effects. This step should inform the implementation of appropriate control measures.
For process scale-up, a Failure Mode and Effects Analysis (FMEA) or a Hazard and Operability (HAZOP) study would be appropriate advanced models. These systematic techniques would identify potential deviations from normal operating conditions and their consequences, allowing for the implementation of preventative measures. For instance, considering its combustibility (flash point of 65 °C) , a HAZOP study would emphasize the control of ignition sources and the implementation of appropriate fire suppression systems during larger-scale operations.
The following table summarizes the key hazard information for this compound:
| Hazard Classification | GHS Hazard Statement | Notes |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | High toxicity upon ingestion. |
| Skin Irritation | H315: Causes skin irritation | Direct contact with skin should be avoided. |
| Eye Irritation | H319: Causes serious eye irritation | Requires use of appropriate eye protection. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Operations should be conducted in well-ventilated areas or with respiratory protection. |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Indicates potential for long-term health effects. |
| Flammability | H227: Combustible liquid | Requires control of heat and ignition sources. |
Environmental Degradation Pathways and Metabolite Identification
Understanding the environmental fate of this compound is crucial for assessing its potential long-term impact. This involves investigating its degradation through both abiotic (photolysis, hydrolysis) and biotic (microbial) processes.
Photolytic and Hydrolytic Decomposition Mechanisms in Environmental Systems
Hydrolysis is a more likely degradation pathway for this compound in aqueous environments. The dioxolane functional group is an acetal (B89532), and acetals are known to undergo acid-catalyzed hydrolysis to yield the parent aldehyde or ketone and the corresponding diol chemistrysteps.comorganicchemistrytutor.com. In this case, hydrolysis of the 1,3-dioxolane (B20135) ring would yield 3-bromopropionaldehyde and ethylene (B1197577) glycol.
The rate of hydrolysis of dioxolanes is pH-dependent, with increased rates under acidic conditions oakland.eduacs.org. Under neutral or basic conditions, the dioxolane ring is generally more stable rsc.org. Therefore, in acidic aquatic environments, the hydrolysis of this compound to 3-bromopropionaldehyde and ethylene glycol is a probable degradation pathway.
Biotransformation Studies and Microbial Degradation Pathways
While specific biotransformation studies on this compound are lacking, potential microbial degradation pathways can be inferred from studies on related compounds, such as dioxanes and bromoalkanes.
The biodegradation of the dioxolane ring can proceed via the formation of ethylene glycol as an intermediate nih.gov. Microorganisms are known to metabolize ethylene glycol through a series of oxidation steps to glycolic acid and then to oxalic acid, which can be further incorporated into central metabolic pathways like the tricarboxylic acid (TCA) cycle nih.gov.
The bromoalkane moiety of the molecule is also susceptible to microbial degradation. Bacteria capable of utilizing alkanes as a carbon source are widespread in nature nih.gov. The initial step in the aerobic degradation of bromoalkanes often involves an oxidative dehalogenation, catalyzed by monooxygenase or dioxygenase enzymes. This would replace the bromine atom with a hydroxyl group, forming 2-(2-hydroxyethyl)-1,3-dioxolane. This alcohol could then be further oxidized.
A plausible microbial degradation pathway for this compound could therefore involve two main routes:
Hydrolysis of the dioxolane ring: Followed by the degradation of 3-bromopropionaldehyde and ethylene glycol by separate microbial pathways.
Dehalogenation of the bromoethyl group: Followed by the degradation of the resulting alcohol and the subsequent breakdown of the dioxolane ring.
The identification of specific metabolites would require experimental studies using microbial cultures or environmental samples.
Implementation of Green Chemistry Principles in Synthesis and Use
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. Applying these principles to the synthesis and use of this compound can significantly reduce its environmental footprint.
Waste Minimization and Atom Economy in Synthetic Routes
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product jocpr.com. A higher atom economy signifies less waste generation. The synthesis of this compound can be evaluated based on this principle.
A common synthesis of this compound involves the acetalization of 3-bromopropionaldehyde with ethylene glycol in the presence of an acid catalyst.
Reaction: 3-Bromopropionaldehyde + Ethylene Glycol → this compound + Water
To calculate the theoretical atom economy, we use the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Let's perform a sample calculation based on this reaction:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Bromopropionaldehyde | C₃H₅BrO | 136.98 |
| Ethylene Glycol | C₂H₆O₂ | 62.07 |
| This compound | C₅H₉BrO₂ | 181.03 |
| Water | H₂O | 18.02 |
Calculation:
Sum of Molecular Weights of Reactants = 136.98 + 62.07 = 199.05 g/mol Molecular Weight of Desired Product = 181.03 g/mol
% Atom Economy = (181.03 / 199.05) x 100 ≈ 90.95%
This reaction demonstrates a relatively high atom economy, with the only theoretical byproduct being water. To further minimize waste, the choice of catalyst and solvent is crucial. The use of a recyclable solid acid catalyst, for instance, would be preferable to a corrosive mineral acid that requires neutralization and disposal. Additionally, conducting the reaction in a solvent-free system or using a green solvent that can be easily recovered and reused would contribute to waste minimization.
By carefully selecting synthetic routes and reaction conditions that maximize atom economy and minimize the use of hazardous and waste-generating substances, the synthesis of this compound can be aligned with the principles of green chemistry.
Development of Safer Solvents and Reagents for Sustainable Practices
In the pursuit of aligning chemical synthesis with the principles of green chemistry, significant research has been directed towards the development and implementation of safer solvents and reagents. For the synthesis of this compound, this focus translates to identifying alternatives to traditional solvents that are often volatile, toxic, or environmentally persistent, and replacing hazardous reagents with more benign options without compromising reaction efficiency.
The synthesis of this compound typically involves two key transformations: the formation of the dioxolane ring (acetalization) and the introduction of the bromo group (bromination). Traditionally, these steps might employ chlorinated solvents or other volatile organic compounds (VOCs) and hazardous brominating agents like elemental bromine. Sustainable practices in this context aim to replace these with greener alternatives.
Safer Solvent Alternatives for Acetalization:
The formation of the 1,3-dioxolane ring is an acid-catalyzed reaction between a carbonyl-containing compound and ethylene glycol. The choice of solvent is crucial for reaction efficiency, particularly for the removal of water to drive the equilibrium towards the product. While traditional syntheses may use solvents like dichloromethane (B109758), greener alternatives are being explored.
Recent studies on acetalization reactions have highlighted the utility of cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as safer, more sustainable ethereal solvents. researchgate.netresearchgate.net CPME, for instance, is a hydrophobic ether with a high boiling point and is known for its low tendency to form peroxides, enhancing laboratory safety. sigmaaldrich.com It forms a heterogeneous azeotrope with water, which facilitates water removal during the reaction, making it an excellent candidate for acetalization reactions. researchgate.netwikipedia.org Research has demonstrated that CPME can be an effective solvent for the synthesis of various dioxolanes, often in combination with recyclable, heterogeneous acid catalysts like ammonium (B1175870) salts, thereby reducing the environmental impact of the process. researchgate.net
Similarly, 2-MeTHF, which can be derived from renewable resources like corncobs, is another promising green solvent. sigmaaldrich.comnih.gov It has a higher boiling point and lower water miscibility compared to tetrahydrofuran (B95107) (THF), which simplifies work-up procedures and reduces solvent loss. nih.gov Its application in a range of organic reactions, including those involving organometallic reagents, underscores its versatility and potential as a substitute for less desirable solvents. researchgate.net
The table below illustrates a comparative overview of properties of traditional versus greener solvents potentially applicable in the synthesis of this compound.
| Solvent | Boiling Point (°C) | Source | Key Sustainability Aspects |
| Dichloromethane | 39.6 | Petroleum-based | Suspected carcinogen, volatile organic compound (VOC) |
| Tetrahydrofuran (THF) | 66 | Petroleum-based | Forms explosive peroxides, high water miscibility complicates work-up |
| Cyclopentyl Methyl Ether (CPME) | 106 | Petroleum-based | Low peroxide formation, hydrophobic, forms azeotrope with water for easy removal |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Renewable (e.g., from furfural) | Lower water miscibility than THF, derived from biomass |
Development of Greener Brominating Reagents:
The introduction of the bromine atom in the synthesis of this compound is another critical step where sustainable practices can be implemented. Traditionally, elemental bromine (Br₂) is used, which is highly toxic, corrosive, and volatile, posing significant handling risks.
A key development in safer bromination is the in-situ generation of bromine from more stable and less hazardous precursors. nih.gov This approach avoids the storage and handling of bulk quantities of liquid bromine. One such method involves the oxidation of bromide salts, such as sodium bromide (NaBr) or hydrobromic acid (HBr), with a suitable oxidant. nih.govresearchgate.net This can be achieved using systems like sodium hypochlorite (B82951) (NaOCl) and HBr, which generate Br₂ in the reaction mixture as needed. nih.gov
Another strategy is the use of solid brominating agents, which are generally easier and safer to handle than liquid bromine. N-Bromosuccinimide (NBS) is a widely used alternative for various bromination reactions, offering better selectivity and milder reaction conditions in many cases. cambridgescholars.com The use of ionic liquids as reaction media for bromination has also been explored. Ionic liquids are non-volatile and can often be recycled, which minimizes waste. dcu.ie Research on aerobic bromination, using oxygen as the terminal oxidant, represents a frontier in sustainable chemistry, offering a potentially very green route to organobromine compounds. nih.gov
The following table provides a comparison of different brominating systems.
| Brominating Agent/System | Form | Key Safety and Sustainability Considerations |
| Elemental Bromine (Br₂) | Liquid | Highly toxic, corrosive, volatile, requires specialized handling. |
| In-situ generation (e.g., NaBr/NaOCl) | Aqueous solution | Avoids handling of pure Br₂, reagents are more stable and less hazardous. |
| N-Bromosuccinimide (NBS) | Solid | Easier and safer to handle than liquid Br₂, often more selective. |
| Aerobic Bromination (e.g., HBr/O₂) | Gaseous/Aqueous | Uses air as the oxidant, potentially a very green method, but may require specific catalysts. |
While specific research on the application of these greener solvents and reagents for the industrial-scale synthesis of this compound is still emerging, the principles and findings from related syntheses provide a strong foundation for the development of safer and more sustainable manufacturing processes for this important chemical intermediate.
Future Directions and Emerging Research Areas Pertaining to 2 2 Bromoethyl 1,3 Dioxolane
Novel Catalytic Approaches for Highly Selective Transformations
The development of sophisticated catalytic systems is paramount for unlocking the full synthetic potential of 2-(2-bromoethyl)-1,3-dioxolane. Future research is increasingly focused on catalysts that can achieve high selectivity and efficiency, minimizing waste and expanding the range of possible molecular architectures.
One promising area is the use of transition metal catalysis for carbon-carbon and carbon-heteroatom bond formation. A notable example is the copper-catalyzed borylation of this compound using bis(pinacolato)diboron. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction is followed by treatment with potassium bifluoride to yield a key organotrifluoroborate reagent. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This transformation is significant as it converts the alkyl bromide into a versatile boronate derivative, which can then participate in a wide array of Suzuki-Miyaura cross-coupling reactions to introduce the dioxolane moiety onto various aromatic and heteroaromatic systems.
Additionally, the Grignard reagent derived from this compound has been shown to react in nearly quantitative yields with N-protected amino acid esters to form ketone adducts. These adducts are valuable intermediates for synthesizing ketomethylene peptide analogues. The high selectivity of these reactions underscores the potential for developing further catalytic protocols that leverage the unique reactivity of this compound.
Future work may also explore chemoenzymatic strategies. While research has demonstrated the use of ruthenium catalysts in combination with enzymes to produce dioxolane structures from renewable resources, applying similar hybrid catalytic systems to the transformations of this compound could lead to highly stereoselective outcomes under mild conditions. rwth-aachen.de
| Catalytic Transformation | Catalyst/Reagent | Product Type | Significance |
| Borylation | Copper / Bis(pinacolato)diboron | Organotrifluoroborate reagent | Enables Suzuki-Miyaura cross-coupling reactions sigmaaldrich.com |
| Ketone Adduct Formation | Magnesium (Grignard reagent) | N-protected amino ketones | Intermediate for peptide analogue synthesis |
Integration into Flow Chemistry and Microreactor Systems for Enhanced Efficiency
The integration of this compound into continuous flow chemistry and microreactor systems represents a significant leap forward for process optimization and safety. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.
Given that many reactions involving alkyl bromides can be exothermic or require careful control, using microreactors can mitigate risks and improve reproducibility. Multi-step syntheses that use this compound as a starting material could be streamlined into a single, continuous process. uc.pt For instance, an initial lithiation or Grignard formation could be followed immediately by a coupling reaction in a subsequent reactor module, all without isolating the reactive intermediates. beilstein-journals.org
This approach not only enhances efficiency and yield but also aligns with the principles of green chemistry by reducing solvent usage and waste generation. beilstein-journals.org While specific applications of this compound in flow systems are still an emerging area, the potential is vast. Future research will likely focus on adapting existing batch syntheses, such as cross-coupling reactions, into robust and scalable flow processes, enabling the on-demand production of complex molecules derived from this versatile building block.
Applications in Supramolecular Chemistry and Nanotechnology
The unique bifunctional nature of this compound makes it an intriguing candidate for applications in supramolecular chemistry and nanotechnology. The terminal bromide offers a reactive site for covalent attachment, while the dioxolane ring serves as a protected aldehyde, which can be unmasked under specific conditions for subsequent chemical transformations.
This dual functionality is particularly valuable for the surface functionalization of nanoparticles. nih.govresearchgate.netrsc.org Researchers are exploring the use of such linkers to attach specific ligands, targeting molecules, or imaging agents to nanomaterials. For example, this compound could be covalently linked to the surface of a gold or iron oxide nanoparticle via nucleophilic substitution of the bromide by a surface-bound thiol or amine group. The exposed dioxolane moiety would remain stable and inert. Subsequently, exposure to mild acidic conditions would deprotect the acetal (B89532), revealing a terminal aldehyde on the nanoparticle surface. This aldehyde can then be used for further conjugation, such as attaching proteins or fluorescent dyes through Schiff base formation.
This strategy allows for the creation of multifunctional nanoprobes for applications in molecular imaging and targeted drug delivery. nih.govresearchgate.net The ability to control the step-wise assembly of molecules on a nanoscale surface is a cornerstone of modern nanotechnology, and this compound provides an ideal scaffold for such advanced designs.
Development of Advanced Functional Materials Utilizing this compound Scaffolds
A highly promising future direction for this compound is its use as a monomer or functionalizing agent in the creation of advanced polymers and materials. Its established role as a building block in the polymer industry is set to expand into high-performance applications, most notably in the field of energy storage. sigmaaldrich.comsigmaaldrich.com
Recent research has highlighted the exceptional potential of poly(1,3-dioxolane) (PDOL) as a solid or gel polymer electrolyte for next-generation lithium metal batteries. mdpi.comresearchgate.netresearchgate.net PDOL-based electrolytes exhibit high ionic conductivity at ambient and even sub-zero temperatures, good compatibility with lithium metal anodes, and high oxidative stability, making them suitable for high-voltage applications. mdpi.comnih.gov
The this compound scaffold is a key potential component for creating these advanced electrolytes. The bromoethyl group can be leveraged in several ways:
Initiation of Polymerization: It could serve as a site for initiating the ring-opening polymerization of other cyclic monomers.
Grafting and Copolymerization: The molecule can be modified, for example, by converting the bromide to an azide, allowing it to be "clicked" onto a polymer backbone using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would introduce the dioxolane moiety as a functional side chain. utwente.nl
Cross-linking: The reactive handle can be used to form cross-linked polymer networks, enhancing the mechanical stability and performance of the resulting polymer electrolyte.
By incorporating the this compound unit, materials scientists can fine-tune the properties of polymers, leading to the development of safer, more efficient, and longer-lasting batteries and other electrochemical devices.
| Functional Material Application | Relevant Monomer/Polymer | Key Properties | Potential Advantage of this compound |
| Solid-State Battery Electrolytes | 1,3-dioxolane (B20135) (DOL) / Poly(1,3-dioxolane) (PDOL) | High ionic conductivity, high Li+ transference number, wide electrochemical window | Provides a reactive handle for grafting, cross-linking, or copolymerization to enhance mechanical and electrochemical properties mdpi.comresearchgate.netnih.gov |
| Functional Biodegradable Polymers | Lactones, Carbonates | Biocompatibility, controlled degradation | Can be used to introduce the dioxolane group for post-polymerization modification via click chemistry utwente.nl |
Q & A
Q. What are the common synthetic routes for 2-(2-Bromoethyl)-1,3-dioxolane?
The compound is synthesized via two primary methods:
- Method 1 : Reaction of 4-hydroxy-2-butanone with ethylene glycol using a weak acid catalyst to form 2-methyl-1,3-dioxolane-2-ethanol, followed by bromination to yield the target compound .
- Method 2 : Grignard reagent formation from this compound, which reacts with esters (e.g., 8-carbomethoxyoctanoyl chloride) to produce ketone intermediates. Subsequent deprotection of the cyclic acetal with aqueous HCl and oxidation using Oxone® yields carboxylic acid derivatives .
Q. How is this compound characterized structurally?
Structural characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the dioxolane ring and bromoethyl substituent.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Chromatography : Silica gel column chromatography (≥95% purity) and HPLC for purity assessment .
Q. What are the key applications of this compound in organic synthesis?
It serves as a precursor for:
- Grignard Reactions : Formation of ketone adducts in peptide synthesis (e.g., coupling with 2-thiopyridyl esters of amino acids) .
- Protected Aldehyde Intermediates : Deprotection under acidic conditions generates aldehydes for further oxidation or functionalization .
Advanced Research Questions
Q. How does this compound participate in stereoselective synthesis?
In the synthesis of (±)-2-methoxy-5,9-octadecadienol, the compound is used to generate Grignard reagents that react with alkyl bromides (e.g., 1-bromooctane) under controlled temperatures (−78°C). This enables stereoselective formation of Z-configured double bonds via Lindlar hydrogenation .
Q. What challenges arise in the stability of intermediates derived from this compound?
The cyclic acetal group is sensitive to acidic conditions. For example, deprotection with concentrated HCl at 60°C must be carefully timed to avoid over-degradation. Post-deprotection intermediates (e.g., aldehydes) require immediate oxidation (e.g., Oxone®) to prevent side reactions .
Q. How is this compound utilized in synthesizing covalent modifiers for therapeutic agents?
It acts as a masked aldehyde precursor in antisickling agent development. After deprotection, the aldehyde is oxidized to a carboxylic acid, which is further functionalized to target hemoglobin modifiers. Silica gel chromatography ensures >95% purity for biological testing .
Q. What analytical methods resolve contradictions in reaction yields or byproduct formation?
Q. Can this compound be used in Diels-Alder reactions with bio-based dienophiles?
While not directly evidenced for this compound, analogous dioxolane derivatives (e.g., 2-(furan-2-yl)-1,3-dioxolane) react with dienophiles like acrylonitrile. Computational studies (HOMO-LUMO gap analysis) guide dienophile selection for optimal reactivity .
Methodological Considerations
Q. What purification strategies are recommended for derivatives of this compound?
- Silica Gel Chromatography : Effective for isolating ketone or ester derivatives.
- Crystallization : Applicable for brominated intermediates using hexane/ethyl acetate mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
